Cas no 357645-37-5 (2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene)
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Dibromo-9,9-di-p-tolyl-9H-fluorene
- 2,7-dibromo-9,9-bis(4-methylphenyl)-9H-Fluorene
- 2,7-dibromo-9,9-bis(4-methylphenyl)fluorene
- AK133127
- BrC6H3C(p-Tol)2C6H3Br
- KB-166229
- SCHEMBL13567251
- CS-0435317
- DTXSID70694738
- SB66705
- FT-0746258
- 357645-37-5
- HS-8421
- DB-069263
- 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
-
- Inchi: 1S/C27H20Br2/c1-17-3-7-19(8-4-17)27(20-9-5-18(2)6-10-20)25-15-21(28)11-13-23(25)24-14-12-22(29)16-26(24)27/h3-16H,1-2H3
- InChI Key: HPFNUQVVMXXYOV-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C3C=CC(=CC=3C(C3C=CC(C)=CC=3)(C3C=CC(C)=CC=3)C2=C1)Br
Computed Properties
- Exact Mass: 501.9932
- Monoisotopic Mass: 501.99318g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.482
- PSA: 0
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D270575-2.5mg |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene |
357645-37-5 | 2.5mg |
$ 200.00 | 2022-06-05 | ||
| TRC | D270575-5mg |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene |
357645-37-5 | 5mg |
$ 370.00 | 2022-06-05 | ||
| TRC | D270575-10mg |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene |
357645-37-5 | 10mg |
$ 585.00 | 2022-06-05 | ||
| Chemenu | CM276672-1g |
2,7-Dibromo-9,9-di-p-tolyl-9H-fluorene |
357645-37-5 | 95% | 1g |
$*** | 2023-03-30 | |
| Alichem | A019138927-1g |
2,7-Dibromo-9,9-di-p-tolyl-9H-fluorene |
357645-37-5 | 95% | 1g |
$500.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1505987-10g |
2,7-Dibromo-9,9-di-p-tolyl-9H-fluorene |
357645-37-5 | 95+% | 10g |
¥8025.00 | 2024-05-17 | |
| Cooke Chemical | BD8407147-5g |
2,7-Dibromo-9,9-di-p-tolyl-9H-fluorene |
357645-37-5 | 95+% | 5g |
RMB 1920.80 | 2025-02-21 | |
| A2B Chem LLC | AF90189-10g |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene |
357645-37-5 | >98%(HPLC) | 10g |
$2704.00 | 2024-04-20 |
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene
Introduction to 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene (CAS No. 357645-37-5) and Its Emerging Applications in Modern Chemistry
2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene, identified by the Chemical Abstracts Service Number (CAS No.) 357645-37-5, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and material science. This compound belongs to the class of fluorene derivatives, which are known for their exceptional thermal stability, high charge-carrier mobility, and tunable electronic properties. The presence of bromine substituents at the 2 and 7 positions, along with two 4-methylphenyl groups at the 9 positions, imparts unique reactivity and functionality that make it a valuable building block for various applications.
The structure of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene consists of a central fluorene core substituted with bromine atoms and methylphenyl groups. This arrangement enhances its solubility in organic solvents while maintaining its rigidity, which is crucial for applications in polymer chemistry and optoelectronic materials. The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the synthesis of more complex molecular architectures.
In recent years, 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other light-emitting materials. Its high fluorescence quantum yield and broad emission spectrum make it an attractive candidate for use in emissive layers and host materials. Additionally, the methylphenyl groups contribute to steric hindrance, which can improve the packing efficiency of polymers and small molecules in thin-film devices.
One of the most compelling aspects of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is its role in the synthesis of conjugated polymers and small-molecule emitters. Researchers have demonstrated that this compound can be polymerized into high-performance polyfluorenes with tailored properties for optoelectronic applications. For instance, poly(2-vinylfluorene) derivatives incorporating bromine substituents have shown enhanced thermal stability and processability when used in OLED fabrication. The ability to fine-tune the electronic characteristics of these polymers by modifying the substituents on the fluorene core has opened up new possibilities for designing next-generation display technologies.
Moreover, 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene has found utility in the field of medicinal chemistry as a precursor for biologically active molecules. Fluorene derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The bromine atoms provide a convenient site for introducing pharmacophores through transition-metal-catalyzed reactions, allowing chemists to explore novel drug candidates with improved efficacy and selectivity.
The synthesis of 2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene typically involves multi-step organic transformations starting from commercially available fluorene precursors. A common synthetic route includes bromination at specific positions on the fluorene ring followed by Friedel-Crafts alkylation with p-toluenesulfonyl chloride to introduce the methylphenyl groups. Advances in catalytic methods have enabled more efficient and scalable syntheses of this compound, making it more accessible for industrial applications.
In conclusion,2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene (CAS No. 357645-37-5) is a versatile fluorinated aromatic compound with significant potential in multiple domains of chemistry and materials science. Its unique structural features enable its use as a key intermediate in polymer synthesis, optoelectronic devices, and drug development. As research continues to uncover new applications for this compound,2,7-Dibromo-9,9-bis(4-methylphenyl)-9H-fluorene is poised to remain at the forefront of innovation in modern chemistry.
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